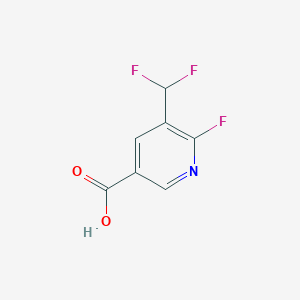
5-(Difluoromethyl)-6-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Difluoromethyl)picolinic acid” is a compound with the CAS Number: 859538-41-3 and a molecular weight of 173.12 . It is a solid under normal conditions and is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
While specific synthesis methods for “5-(Difluoromethyl)-6-fluoronicotinic acid” were not found, difluoromethylation processes often involve X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These processes have benefited from the invention of multiple difluoromethylation reagents .Chemical Reactions Analysis
Difluoromethylation reactions often involve the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis
“5-(Difluoromethyl)picolinic acid” is a solid under normal conditions . More specific physical and chemical properties for “5-(Difluoromethyl)-6-fluoronicotinic acid” were not found.Aplicaciones Científicas De Investigación
Late-Stage Difluoromethylation in Organic Synthesis
Difluoromethylation reactions have become increasingly important due to their potential impact on drug discovery and materials science. Researchers have explored X–CF2H bond formation, where X represents C (sp), C (sp2), C (sp3), O, N, or S. Metal-based methods, both stoichiometric and catalytic, have been developed to transfer CF2H to C (sp2) sites. Additionally, Minisci-type radical chemistry allows difluoromethylation of C (sp2)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains limited, recent breakthroughs include site-selective installation of CF2H onto large biomolecules like proteins .
Photocatalytic Difluoromethylation
Efficient methods for introducing difluoromethyl groups into organic compounds are still scarce compared to trifluoromethylations. Researchers have explored photocatalytic approaches to address this gap. Developing robust and selective photocatalysts for difluoromethylation reactions remains an active area of investigation .
Fluorescent Probes and Imaging Agents
Fluorescent probes play a crucial role in biological imaging, diagnostics, and drug development. The incorporation of difluoromethyl groups into existing fluorescent dyes can enhance their properties, such as brightness, photostability, and cell permeability. Researchers continue to explore novel difluoromethylated fluorescent probes for applications in cellular imaging and disease detection .
Safety and Hazards
Propiedades
IUPAC Name |
5-(difluoromethyl)-6-fluoropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUPQVFRGKYCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-6-fluoronicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

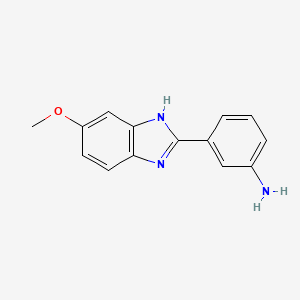

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2847891.png)
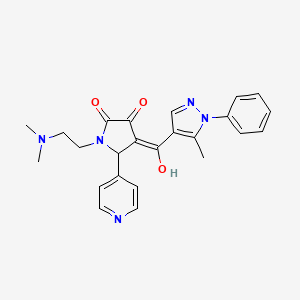
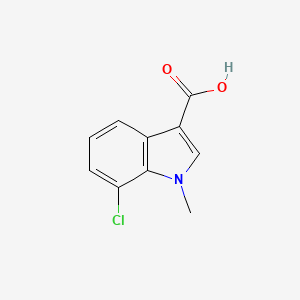
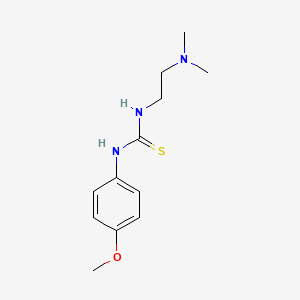
![N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2847898.png)
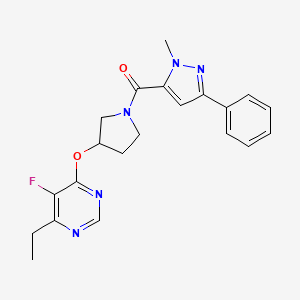

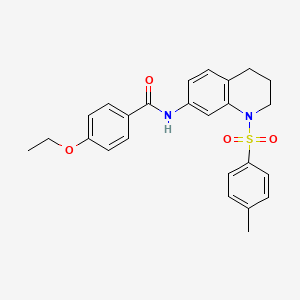
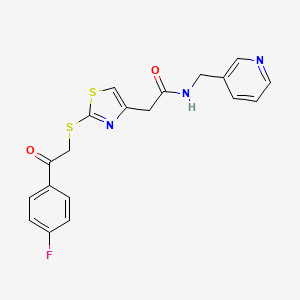

![(3,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2847910.png)
![N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2847911.png)